molecular formula C14H18N6O5 B11498571 ethyl (3,5-dimethyl-4-{[(3-nitro-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazol-1-yl)acetate

ethyl (3,5-dimethyl-4-{[(3-nitro-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazol-1-yl)acetate

Cat. No.: B11498571
M. Wt: 350.33 g/mol
InChI Key: OZGYJIMWVFXUQD-UHFFFAOYSA-N
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Description

ETHYL 2-{3,5-DIMETHYL-4-[2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]-1H-PYRAZOL-1-YL}ACETATE: is a complex organic compound featuring a pyrazole moiety. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{3,5-DIMETHYL-4-[2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]-1H-PYRAZOL-1-YL}ACETATE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.

    Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid.

    Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

Major Products

    Amino derivatives: from reduction reactions.

    Halogenated pyrazoles: from substitution reactions.

    Carboxylic acids: from hydrolysis reactions.

Scientific Research Applications

ETHYL 2-{3,5-DIMETHYL-4-[2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]-1H-PYRAZOL-1-YL}ACETATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic systems.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 2-{3,5-DIMETHYL-4-[2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]-1H-PYRAZOL-1-YL}ACETATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory pathways.

    Pathways: It may modulate signaling pathways related to oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-{3,5-DIMETHYL-4-[2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]-1H-PYRAZOL-1-YL}ACETATE is unique due to its dual pyrazole rings and the presence of both nitro and acetamido groups, which confer distinct chemical reactivity and biological activity compared to other pyrazole derivatives.

Properties

Molecular Formula

C14H18N6O5

Molecular Weight

350.33 g/mol

IUPAC Name

ethyl 2-[3,5-dimethyl-4-[[2-(3-nitropyrazol-1-yl)acetyl]amino]pyrazol-1-yl]acetate

InChI

InChI=1S/C14H18N6O5/c1-4-25-13(22)8-19-10(3)14(9(2)16-19)15-12(21)7-18-6-5-11(17-18)20(23)24/h5-6H,4,7-8H2,1-3H3,(H,15,21)

InChI Key

OZGYJIMWVFXUQD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=C(C(=N1)C)NC(=O)CN2C=CC(=N2)[N+](=O)[O-])C

Origin of Product

United States

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